
2-Chloro-5-(fluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .Chemical Reactions Analysis
2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . Also, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .Physical And Chemical Properties Analysis
2-Chloro-5-(fluoromethyl)pyrimidine has a density of 1.4±0.1 g/cm3, a boiling point of 227.4±13.0 °C at 760 mmHg, and a flash point of 91.3±19.8 °C . It has a molar refractivity of 27.3±0.3 cm3, and a molar volume of 92.0±3.0 cm3 .Scientific Research Applications
Synthesis of Trifluoromethylpyridines
2-Chloro-5-(fluoromethyl)pyrimidine is used in the synthesis of trifluoromethylpyridines . These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
Hiyama Cross-Couplings
2-Chloro-5-(fluoromethyl)pyrimidine is used in the Hiyama cross-coupling reactions . This method is used for the C2-arylation of pyrimidine derivatives . It couples well with trimethoxy(phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF .
Synthesis of Bis(2-(pyrimidin-2-yl)ethoxy)alkanes
2-Chloro-5-(fluoromethyl)pyrimidine is used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes . These compounds have potential applications in various fields of chemistry .
Synthesis of Fluorescent Dyes
2-Chloro-5-(fluoromethyl)pyrimidine is used in the synthesis of fluorescent dyes . For example, it is used in the synthesis of 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl))dianiline fluorescent dye .
Biosensor for Protein Assay
2-Chloro-5-(fluoromethyl)pyrimidine is used in the development of biosensors for protein assay . These biosensors have potential applications in medical diagnostics .
Preparation of 5-Fluoro-2-Amino Pyrimidines
2-Chloro-5-(fluoromethyl)pyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines . These compounds are prepared by reacting with various amines in the presence of K2CO3 .
Mechanism of Action
Safety and Hazards
2-Chloro-5-(fluoromethyl)pyrimidine is classified as Acute Tox. 4 Oral - Skin Corr. 1B. It has hazard statements H302 - H314, which means it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .
Future Directions
properties
IUPAC Name |
2-chloro-5-(fluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-8-2-4(1-7)3-9-5/h2-3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDSCSUUXNQANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(fluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2633211.png)
![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633214.png)
![6-ethyl-5-((2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633216.png)
![4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2633217.png)
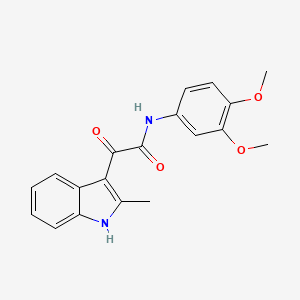
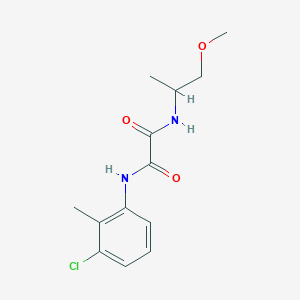
![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2633224.png)
![(5Z)-5-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2633225.png)
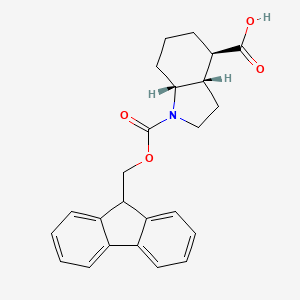
![6-[(2-hydroxypyridin-3-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2633228.png)
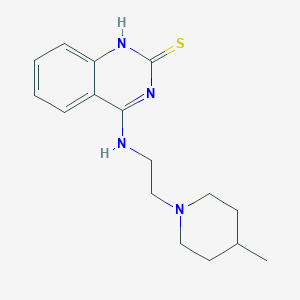
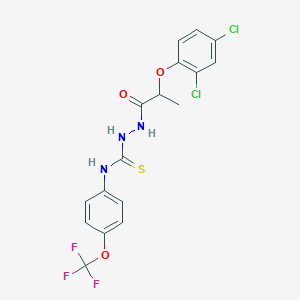
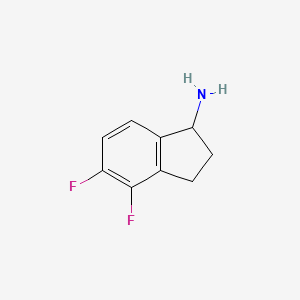
![4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide](/img/structure/B2633234.png)